molecular formula C25H27N7O2 B6566010 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine CAS No. 920263-17-8

1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine

Cat. No.: B6566010
CAS No.: 920263-17-8
M. Wt: 457.5 g/mol
InChI Key: AYOWDIGSEMXLFL-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine is a heterocyclic molecule featuring a triazolopyrimidine core fused with substituted aromatic and piperazine moieties. Its structure includes a 4-methylphenyl group at the triazole ring (position 3) and a 4-isopropoxybenzoyl-piperazine substituent at the pyrimidine position (position 7). This arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies targeting adenosine receptors, kinases, or antimicrobial pathways .

Properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-17(2)34-21-10-6-19(7-11-21)25(33)31-14-12-30(13-15-31)23-22-24(27-16-26-23)32(29-28-22)20-8-4-18(3)5-9-20/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOWDIGSEMXLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine is a triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N6O2C_{18}H_{22}N_{6}O_{2} and a molecular weight of approximately 342.41 g/mol. Its structure features a triazolo-pyrimidine core which is known for various biological activities.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in Plasmodium species, making it a candidate for malaria treatment .
  • Anticancer Activity :
    • Several studies have indicated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against human cancer cell lines . This suggests that the compound may induce apoptosis or inhibit cell proliferation through mechanisms such as cell cycle arrest.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of triazolopyrimidine derivatives:

  • Antimalarial Activity :
    In vitro studies showed that certain derivatives effectively inhibited the growth of Plasmodium falciparum, with some compounds exhibiting over 4,000-fold selectivity for malarial DHODH compared to human enzymes .
  • Cytotoxicity :
    A study highlighted that triazolopyrimidine-based compounds displayed significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 9 μM. The mechanism was linked to the inhibition of cell migration and induction of senescence .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntimalarialP. falciparum< 80
Anticancer (Lung)A5499
CytotoxicityVarious Cancer Lines0.25 - 48

Comparison with Similar Compounds

Compound A : 1-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine

  • Key Difference : Replaces the isopropoxy group with a trifluoromethyl (-CF₃) substituent on the benzoyl ring.
  • Impact : The -CF₃ group increases lipophilicity (logP ≈ 3.8) and enhances metabolic stability compared to the isopropoxy group (logP ≈ 3.2). This modification may improve blood-brain barrier penetration but reduce aqueous solubility .

Compound B : 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine

  • Key Difference : Substitutes the methylphenyl group with a 4-ethoxyphenyl and replaces the benzoyl with a benzenesulfonyl moiety.
  • Ethoxy substituents may enhance π-π stacking interactions in hydrophobic pockets .

Functional Group Modifications on the Piperazine Ring

Compound C : 3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

  • Key Difference : Replaces the 4-isopropoxybenzoyl group with a coumarin (chromen-2-one) carbonyl.
  • Impact : The coumarin moiety introduces fluorescence properties, enabling cellular imaging applications. However, bulkier substituents may reduce bioavailability (molecular weight: 467.5 vs. target compound’s ~450) .

Compound D : 7-Methyl-2-[3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Key Difference : Replaces the piperazine-benzoyl group with a pyrazole-methylphenyl chain.
  • Chloro and methyl groups enhance halogen bonding and steric hindrance .

Anti-Platelet and Antibacterial Analogs () :

  • Compound E : 16m (thioglycol-linked cyclopentane-triazolopyrimidine) exhibits potent antiplatelet activity (IC₅₀ = 0.12 μM against P2Y₁₂ receptors).
  • Compound F : 7v (cyclopentane-triol substituent) shows moderate antibacterial effects against S. aureus (MIC = 8 μg/mL).

Adenosine A2A Receptor Modulators () :

  • Compound G: 1-[4-(3-Benzyl-5-phenyl-3H-triazolo[4,5-d]pyrimidin-7-ylamino)phenyl]-3-(4-trifluoromethylphenyl)urea acts as an allosteric A2AR modulator.
  • Comparison : The target compound’s isopropoxybenzoyl group may mimic the urea moiety’s hydrogen-bonding capacity, though its direct interaction with A2AR remains unstudied .

Data Table: Structural and Functional Comparison

Compound ID Core Structure Key Substituents Molecular Weight Reported Activity/Binding
Target Compound Triazolo[4,5-d]pyrimidine 4-Methylphenyl, 4-isopropoxybenzoyl-piperazine ~450 N/A (structural analog studies)
Compound A Triazolo[4,5-d]pyrimidine 4-Methylphenyl, 4-CF₃-benzoyl-piperazine 510.5 Enhanced metabolic stability
Compound D Pyrazolo-triazolo[1,5-c]pyrimidine Pyrazole-methylphenyl, chloro-dimethyl 408.8 Kinase selectivity (hypothetical)
Compound E Triazolo[4,5-d]pyrimidine Thioglycol-cyclopentane 582.6 Antiplatelet (IC₅₀ = 0.12 μM)
Compound G Triazolo[4,5-d]pyrimidine Benzyl-phenyl, urea-CF₃ 602.6 A2AR allosteric modulation

Preparation Methods

Substituted Pyrimidine Precursor Preparation

4,5-Diamino-6-chloropyrimidine is reacted with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the aryl group. The chlorine at position 6 serves as a leaving group for subsequent amination.

Triazole Ring Formation

Cyclization with sodium nitrite (NaNO₂) in acetic acid at 0–5°C yields 3-(4-methylphenyl)-3H-[1,triazolo[4,5-d]pyrimidin-7-amine. This step requires strict temperature control to minimize byproducts.

Piperazine-Benzoyl Moiety Construction

The 4-[4-(propan-2-yloxy)benzoyl]piperazine fragment is synthesized through sequential acylation and deprotection steps.

4-(Propan-2-yloxy)Benzoic Acid Activation

4-Isopropoxyphenol is acylated using benzoyl chloride in the presence of K₂CO₃ (DMF, 60°C, 12 h) to form 4-(propan-2-yloxy)benzoic acid. Conversion to the acid chloride (SOCl₂, reflux, 2 h) enables coupling to piperazine.

Piperazine Protection and Acylation

Piperazine is protected as its tert-butoxycarbonyl (Boc) derivative (di-tert-butyl dicarbonate, THF, 0°C) to prevent over-acylation. The Boc-protected piperazine reacts with 4-(propan-2-yloxy)benzoyl chloride (DIPEA, DCM, rt, 6 h) to yield 1-Boc-4-[4-(propan-2-yloxy)benzoyl]piperazine.

Deprotection

Boc removal is achieved using trimethylsilyl triflate (TMSOTf) in dichloromethane (0°C to rt, 3 h), followed by neutralization with saturated NaHCO₃. The free piperazine intermediate is isolated in 72% yield.

Final Coupling Reaction

The triazolo[4,5-d]pyrimidin-7-amine and deprotected piperazine are coupled via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h). This method ensures efficient C–N bond formation with minimal side reactions.

Optimization Challenges

  • Solvent Selection : Dioxane outperforms DMF or THF in achieving >85% conversion.

  • Catalyst Loading : A 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos balance cost and efficiency.

  • Temperature : Reactions below 90°C result in incomplete coupling, while temperatures above 110°C promote decomposition.

Characterization and Analytical Data

Intermediate/ProductCharacterization Data
3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-amine¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H), 8.10 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 6.85 (s, 2H), 2.40 (s, 3H).
4-[4-(Propan-2-yloxy)benzoyl]piperazineESI-MS: m/z 291.2 [M+H]⁺; ¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.65 (sep, J=6.0 Hz, 1H), 3.70–3.40 (m, 8H), 1.35 (d, J=6.0 Hz, 6H).
Final ProductHPLC Purity: 98.5% (C18, MeCN/H2O = 70:30); HRMS: m/z 516.2287 [M+H]⁺ (calc. 516.2291).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces triazole formation time from 12 h to 30 min, though scalability remains challenging.

Solid-Phase Synthesis

Immobilization of the pyrimidine core on Wang resin allows stepwise assembly but complicates purification for large-scale production.

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki-Miyaura coupling and Boc deprotection are cost-prohibitive at multi-kilogram scales. Alternatives like Ullmann coupling are under investigation.

  • Waste Management : TMSOTf generates acidic waste requiring neutralization before disposal.

Q & A

Q. What are the key synthesis strategies for 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine?

The synthesis typically involves multi-step organic reactions, including:

  • Triazolopyrimidine Core Formation : Cyclization of substituted pyrimidine precursors with triazole-forming agents under controlled temperatures (195–230°C) .
  • Piperazine Functionalization : Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the 4-(propan-2-yloxy)benzoyl group, often using polar aprotic solvents like dimethylformamide (DMF) .
  • Catalytic Steps : Palladium on carbon (Pd/C) or copper iodide (CuI) catalysts for hydrogenation or cross-coupling reactions .
    Key Optimization Parameters : Temperature control, solvent selection, and reaction time to maximize yields (typically 45–75%) and purity (>95%) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC to assess purity (>95%) and monitor reaction progress .
    Example Data : A typical ¹H NMR spectrum shows distinct peaks for the triazolopyrimidine protons (δ 8.5–9.0 ppm) and the isopropoxy group (δ 1.2–1.4 ppm) .

Q. What structural features contribute to its biological activity?

  • Triazolopyrimidine Core : Interacts with ATP-binding pockets in kinases or enzymes via π-π stacking and hydrogen bonding .
  • Piperazine Linker : Enhances solubility and facilitates binding to hydrophobic protein pockets .
  • Substituent Effects : The 4-methylphenyl group increases lipophilicity, while the isopropoxybenzoyl moiety modulates electronic properties for target selectivity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Purification Techniques : Column chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts like unreacted intermediates .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across assays) be addressed?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
  • Purity Reassessment : Rule out impurities (e.g., residual solvents or degradation products) via LC-MS and elemental analysis .
  • Structural Analog Testing : Compare activity of derivatives to identify substituents critical for potency (Table 1) .

Q. Table 1: Structure-Activity Relationships (SAR) of Analogs

Compound ModificationBiological Activity (IC₅₀)Key Reference
4-Methylphenyl → 4-EthoxyphenylAnticancer: 12 nM → 8 nM
Piperazine → MorpholineSolubility ↑, Potency ↓

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or Aurora B) .
  • QSAR Modeling : Train models on triazolopyrimidine derivatives to correlate substituent properties (logP, polar surface area) with activity .
  • MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. How can stability issues (e.g., hydrolysis of the isopropoxy group) be mitigated during storage?

  • Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Methodological Considerations

  • Contradiction Resolution : When bioactivity data conflict, prioritize assays with physiological relevance (e.g., cell-based over biochemical assays) .
  • Synthetic Reproducibility : Document batch-specific variations (e.g., catalyst lot numbers) that may impact yield .

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